molecular formula C15H10Br2 B172297 9,10-Dibromo-2-methylanthracene CAS No. 177839-45-1

9,10-Dibromo-2-methylanthracene

Cat. No. B172297
CAS RN: 177839-45-1
M. Wt: 350.05 g/mol
InChI Key: PNDNWMMKRSTYTC-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-methylanthracene is an organic chemical compound with the molecular formula C15H10Br2 . It is an anthracene derivative with two bromine atoms substituted on its central ring .


Synthesis Analysis

This compound can be synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent .


Molecular Structure Analysis

The molecular weight of this compound is 350.05 g/mol . Its InChI is InChI=1S/C15H10Br2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3 .


Chemical Reactions Analysis

This compound is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 145.0 °C . It has a molecular weight of 350.05 g/mol .

Scientific Research Applications

Redoximetric Titrations

9,10-Dibromoanthracene has been used in redoximetric titrations with manganese(III) acetate in glacial acetic acid. This process is valuable for understanding the redox properties of anthracene derivatives (Gündüz, Kılıç, & Öztaş, 1989).

Halogenation Studies

Studies on the halogenation of anthracenes, including 9,10-dibromoanthracene, have contributed to the understanding of the reactivity and mechanisms of halogenation in different anthracene derivatives (Duan et al., 2000).

Fungal Metabolism

Research on the metabolism of 9,10-dimethylanthracene by fungi like Cunninghamella elegans offers insights into the biodegradation and environmental impact of such compounds (Cerniglia et al., 1990).

Photocatalytic Oxygenation

9,10-Dimethylanthracene has been studied for its role in photocatalytic oxygenation reactions. This research is significant for understanding photocatalytic processes and potential applications in organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).

Organic Synthesis

The compound has also been used in organic synthesis, for instance, in the preparation of 9,10-dihydro-9,10-propanoanthracenes (Martin, Hoffmann, & Karama, 1992).

Conformational Studies

Conformational analysis of derivatives like 9,10-dimethylanthracene contributes to the understanding of molecular structures and dynamics, which is crucial in the development of new materials and drugs (Curtin, Carlson, & Mccarty, 1964).

Spectroscopic Studies

The absorption and fluorescence spectra of 9,10-dibromoanthracene have been studied, providing valuable information for the development of fluorescent materials and sensors (Chandross & Ferguson, 1966).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

9,10-dibromo-2-methylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDNWMMKRSTYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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